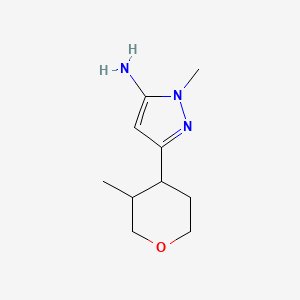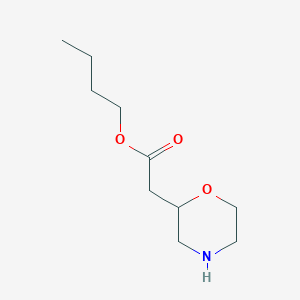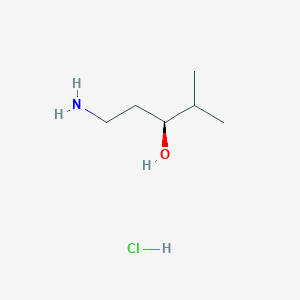
2-Chloro-4-methoxypyridine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-methoxypyridine hydrochloride is an organic compound with the molecular formula C6H6ClNO. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the second position and a methoxy group at the fourth position on the pyridine ring. This compound is commonly used in various chemical reactions and has applications in scientific research and industrial processes.
Métodos De Preparación
2-Chloro-4-methoxypyridine hydrochloride can be synthesized through several methods:
Reaction between 2-chloro-4-nitropyridine and sodium methoxide: This reaction is carried out in the presence of dioxane.
Starting from 4-methoxy-2(1H)-pyridone and 4-nitropyridine N-oxide: This method involves the use of these starting materials to obtain the desired compound.
Análisis De Reacciones Químicas
2-Chloro-4-methoxypyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and boron reagents.
Aplicaciones Científicas De Investigación
2-Chloro-4-methoxypyridine hydrochloride has several applications in scientific research:
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving pyridine derivatives.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-methoxypyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the conditions. It can also participate in coordination chemistry, forming complexes with metal ions. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparación Con Compuestos Similares
2-Chloro-4-methoxypyridine hydrochloride can be compared with other similar compounds, such as:
2-Chloro-4-methylpyridine: This compound has a methyl group instead of a methoxy group at the fourth position.
2-Chloro-4-methoxypyridine-3-boronic acid: This compound has a boronic acid group at the third position.
2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride: This compound has a chloromethyl group at the second position and a methyl group at the third position
These compounds share similar structural features but differ in their functional groups and specific applications, highlighting the uniqueness of this compound.
Propiedades
Número CAS |
1951441-96-5 |
|---|---|
Fórmula molecular |
C6H7Cl2NO |
Peso molecular |
180.03 g/mol |
Nombre IUPAC |
2-chloro-4-methoxypyridine;hydrochloride |
InChI |
InChI=1S/C6H6ClNO.ClH/c1-9-5-2-3-8-6(7)4-5;/h2-4H,1H3;1H |
Clave InChI |
IGBWIVZWQLQADR-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=NC=C1)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-([(Tert-butoxy)carbonyl]amino)-4-methoxypentanoic acid](/img/structure/B13086366.png)






![tert-Butyl 3-bromo-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4'-piperidine]-1'-carboxylate](/img/structure/B13086412.png)

![1-[(5-Bromofuran-3-yl)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B13086419.png)

![Tert-butyl 3-iodo-4-methoxy-1H-pyrrolo[2,3-B]pyridine-1-carboxylate](/img/structure/B13086424.png)

